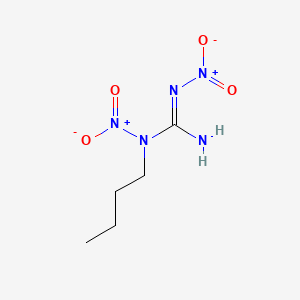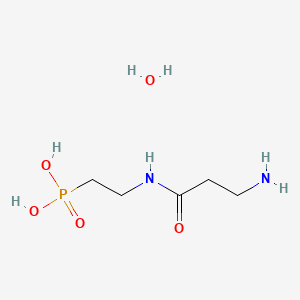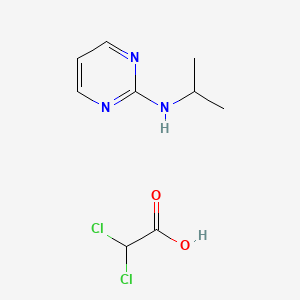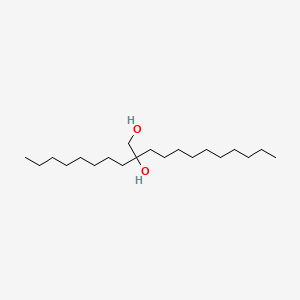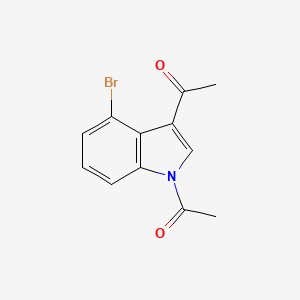
1,1'-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) typically involves the bromination of an indole precursor. One common method is the radical benzylic bromination reaction, which can yield high amounts of the desired product . The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole ring.
Aplicaciones Científicas De Investigación
1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound can be explored for potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) involves its interaction with molecular targets in biological systems. The bromine atom can influence the compound’s binding affinity to various receptors and enzymes. The indole ring can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole: A parent compound of many indole derivatives.
2,3-Dihydro-1H-indole: A reduced form of indole with different reactivity.
5-Fluoro-1H-indole: Another halogenated indole derivative with distinct properties.
Uniqueness
1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
65018-18-0 |
|---|---|
Fórmula molecular |
C12H10BrNO2 |
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
1-(1-acetyl-4-bromoindol-3-yl)ethanone |
InChI |
InChI=1S/C12H10BrNO2/c1-7(15)9-6-14(8(2)16)11-5-3-4-10(13)12(9)11/h3-6H,1-2H3 |
Clave InChI |
YBIOHSINKUDYDV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(C2=C1C(=CC=C2)Br)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


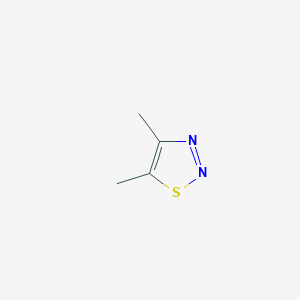
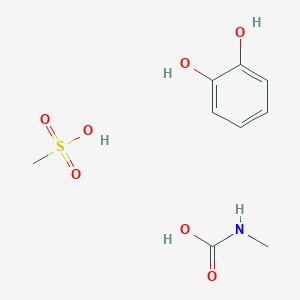
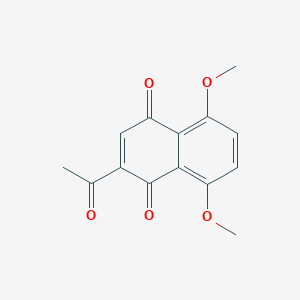

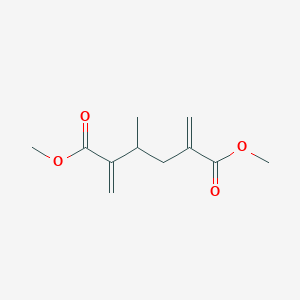

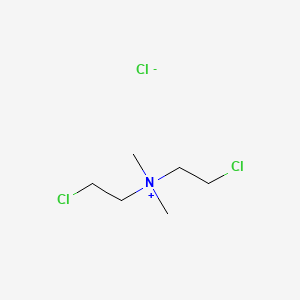
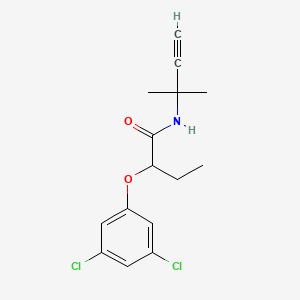
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

